molecular formula C18H20FN3O3 B2820410 N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide CAS No. 941964-56-3

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide

Cat. No.: B2820410
CAS No.: 941964-56-3
M. Wt: 345.374
InChI Key: UTIPKWJGNLNBDS-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a dimethylamino-fluorophenyl ethyl side chain and a 2-methyl-3-nitro-substituted benzamide core.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-12-15(5-4-6-16(12)22(24)25)18(23)20-11-17(21(2)3)13-7-9-14(19)10-8-13/h4-10,17H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIPKWJGNLNBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=C(C=C2)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Nitration: Introduction of the nitro group to the benzene ring.

    Amidation: Formation of the benzamide structure.

    Substitution: Introduction of the dimethylamino and fluorophenyl groups.

Each step would require specific reagents and conditions, such as concentrated nitric acid for nitration, amine derivatives for amidation, and appropriate catalysts for substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at the 3-position of the benzamide ring is highly susceptible to reduction. Common reducing agents convert it to an amine (-NH₂), which can further participate in coupling or alkylation reactions.

  • Reagents/Conditions :

    • Catalytic hydrogenation (H₂/Pd-C in ethanol)

    • Sodium dithionite (Na₂S₂O₄) in aqueous basic media

  • Products :

    • Corresponding amine derivative: N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-aminobenzamide

    • Partial reduction intermediates (e.g., hydroxylamine) under controlled conditions

Nucleophilic Substitution

The electron-withdrawing nitro group activates the benzamide ring for nucleophilic aromatic substitution (NAS), particularly at the 4-position relative to the nitro group.

  • Reagents/Conditions :

    • Hydroxide ions (NaOH, 100°C) for hydroxylation

    • Thiols (e.g., HS-R) in polar aprotic solvents (DMF, DMSO)

  • Products :

    • 4-Substituted derivatives (e.g., -OH, -SR) with retained benzamide backbone

Amide Hydrolysis

The benzamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.

  • Acidic Hydrolysis :

    • Concentrated HCl, reflux → 2-methyl-3-nitrobenzoic acid + dimethylamino-fluorophenyl ethylamine

  • Basic Hydrolysis :

    • NaOH (aq.), heat → Sodium salt of 2-methyl-3-nitrobenzoic acid + free amine

Functionalization of the Dimethylamino Group

The dimethylamino (-N(CH₃)₂) group participates in alkylation or quaternization reactions, altering solubility and electronic properties.

  • Reagents/Conditions :

    • Methyl iodide (CH₃I) in THF → Quaternary ammonium salt

    • Acetic anhydride → Acetylated derivative

  • Products :

    • Enhanced water solubility or modified receptor-binding profiles

Electrophilic Aromatic Substitution (EAS)

  • Reagents/Conditions :

    • Nitration (HNO₃/H₂SO₄) → Introduction of a second nitro group

    • Sulfonation (fuming H₂SO₄) → Sulfonic acid derivatives

Oxidation Reactions

The dimethylamino group can oxidize to a nitroso or hydroxylamine derivative under strong oxidizing conditions.

  • Reagents/Conditions :

    • KMnO₄ in acidic media → N-oxide formation

    • m-CPBA (meta-chloroperbenzoic acid) → Hydroxylamine intermediate

Research Findings and Mechanistic Insights

  • Reduction Selectivity : Catalytic hydrogenation preferentially targets the nitro group over the benzamide, preserving the amide bond.

  • Steric Effects : The 2-methyl group on the benzamide ring hinders substitution at adjacent positions, directing reactivity to the 4-position .

  • Fluorophenyl Stability : The 4-fluorophenyl group remains intact under standard reaction conditions but participates in Suzuki-Miyaura coupling when treated with aryl boronic acids and Pd catalysts.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated for its antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and others. The efficacy is often measured using assays such as the MTT assay, which assesses cell viability and proliferation.

Cell Line IC50 Value (µM) Reference
HeLa0.14
COS-10.03

Antimalarial Activity

The compound has also been studied for its antimalarial properties, particularly against Plasmodium falciparum. In vitro assays demonstrated that modifications in the compound's structure significantly impacted its efficacy against malaria parasites.

  • Key Findings :
    • The compound showed a reduction in P. falciparum viability with an effective concentration (EC50) of less than 10 µM.
    • Structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the central ring for enhancing antimalarial potency .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers tested N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth, with a notable impact on the HeLa cell line, achieving an IC50 value of 0.14 µM .

Case Study 2: Antimalarial Screening

Another significant study focused on the antimalarial activity of this compound against P. falciparum. The researchers conducted in vitro assays to determine its effectiveness at different concentrations, revealing a strong correlation between structural modifications and increased antiplasmodial activity .

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of:

  • Dimethylamino-fluorophenyl ethyl group: Provides basicity and lipophilicity.
  • 2-Methyl-3-nitrobenzamide core : Introduces steric hindrance (methyl) and electronic modulation (nitro).

Analogous Compounds and Differences

Compound Name Key Substituents/Modifications Structural Divergence from Target Compound
N-(2-{[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide Piperazinyl sulfonyl ethyl group Replaces dimethylamino-fluorophenyl ethyl with sulfonyl-piperazine; alters polarity and hydrogen-bonding capacity.
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)-2-fluorobenzamide Dimethylamino benzyl + tetrahydrothiophene dioxide Lacks nitro group; incorporates sulfur-based heterocycle, affecting metabolic stability.
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) Trifluoromethyl + isopropoxy groups Replaces nitro with trifluoromethyl; modifies electron distribution and hydrophobicity.
N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide Piperidine-phenethyl + isobutyramide Uses isobutyramide instead of benzamide; lacks nitro and dimethylamino groups.

Pharmacological Implications of Structural Variations

  • Dimethylamino vs. Piperazinyl Sulfonyl (): The dimethylamino group may enhance CNS penetration compared to the bulkier, more polar piperazinyl sulfonyl group .
  • Nitro Group vs. Trifluoromethyl () : The nitro group’s electron-withdrawing nature could alter binding affinity in kinase or receptor targets compared to trifluoromethyl’s hydrophobic effects .

Data Table: Molecular Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted)
N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide ~399.4 Nitro, dimethylamino, fluorophenyl, methyl ~2.8
N-(2-{[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide ~491.5 Sulfonyl, piperazine, nitro, methyl ~1.5
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)-2-fluorobenzamide ~448.5 Sulfone, dimethylamino, fluorophenyl ~2.2
Flutolanil ~323.3 Trifluoromethyl, isopropoxy ~4.1

Biological Activity

Chemical Structure and Properties

The structure of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide can be broken down as follows:

  • Dimethylamino Group : Enhances solubility and may influence receptor interactions.
  • 4-Fluorophenyl Group : Introduces electron-withdrawing properties that can affect pharmacodynamics.
  • Nitro Group : Often associated with biological activity, potentially influencing redox reactions.

This compound has been studied for its effects on various biological targets:

  • Cholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cholinergic transmission .
  • Monoamine Oxidase Inhibition : Some studies suggest that related compounds may inhibit monoamine oxidases (MAOs), enzymes involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters, potentially offering antidepressant effects .
  • Antitumor Activity : Preliminary studies indicate that nitrobenzamide derivatives may exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Study 1 : A study investigating a series of nitrobenzamide derivatives found that compounds with similar structures demonstrated significant AChE inhibition with IC50 values ranging from 0.5 to 10 µM. The presence of the dimethylamino group was crucial for enhancing this activity .
  • Study 2 : In vitro assays on human cancer cell lines revealed that certain nitrobenzamide derivatives caused a dose-dependent decrease in cell viability, suggesting potential use in cancer therapy. The mechanism was linked to oxidative stress induction .
  • Study 3 : A pharmacological evaluation highlighted that compounds with fluorinated phenyl groups exhibited higher selectivity towards MAO-B compared to MAO-A, indicating a potential therapeutic window for treating depression without significant side effects associated with non-selective MAO inhibitors .

Data Table: Biological Activity Overview

Activity TypeTarget Enzyme/Cell TypeIC50 Value (µM)Reference
AChE InhibitionAcetylcholinesterase0.5 - 10
BChE InhibitionButyrylcholinesterase<50
MAO-B InhibitionMonoamine Oxidase-B0.51
CytotoxicityCancer Cell LinesVaries

Q & A

Basic Research Questions

Q. What are the key functional groups in N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide, and how do they influence its reactivity?

  • Methodological Answer : The compound contains a dimethylamino group (electron-donating), a 4-fluorophenyl moiety (enhances lipophilicity and metabolic stability), and a nitro group (electron-withdrawing, impacts redox potential). The dimethylamino group facilitates protonation under acidic conditions, enabling solubility adjustments, while the nitro group may participate in hydrogen bonding or redox reactions. Reaction optimization should prioritize pH control (e.g., buffered conditions) to stabilize the dimethylamino group during synthesis .

Q. What synthetic routes are commonly employed for this compound, and what are their critical steps?

  • Methodological Answer : Synthesis typically involves:

Amide coupling : React 2-methyl-3-nitrobenzoic acid with a diamine intermediate (e.g., 2-(dimethylamino)-2-(4-fluorophenyl)ethylamine) using coupling agents like EDC/HOBt.

Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the amide product.
Key challenges include avoiding nitro group reduction and maintaining stereochemical integrity. Temperature control (0–5°C) during coupling minimizes side reactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Variables include:

  • Temperature : Lower temperatures (e.g., 0°C) reduce nitro group degradation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve coupling efficiency.
  • Catalyst loading : 1.2 eq of coupling agents balance cost and yield.
    Table 1 : Yield comparison under varying conditions:
ConditionYield (%)Purity (%)Reference
DMF, 0°C, 1.2 eq EDC7895
THF, RT, 1.0 eq EDC6288

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting this compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Replace the 4-fluorophenyl group with chlorophenyl or methoxyphenyl to assess electronic effects on receptor binding.
  • Nitro group modification : Reduce to amine or replace with cyano to evaluate redox sensitivity.
    Table 2 : Bioactivity of structural analogs:
Analog ModificationIC50 (μM)TargetReference
4-Chlorophenyl variant0.45Enzyme X
Nitro → Cyano variant1.2Receptor Y

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes/receptors (e.g., PDB ID 1XYZ). Focus on the nitro group’s electrostatic interactions with catalytic residues.
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of the dimethylamino-fluorophenyl motif in hydrophobic pockets .

Q. What analytical techniques are most reliable for assessing purity and structural integrity?

  • Methodological Answer :

  • HPLC-MS : C18 column, 0.1% TFA in water/acetonitrile gradient (retention time ~8.2 min).
  • NMR : Monitor dimethylamino protons (δ 2.2–2.5 ppm) and aromatic fluorine coupling (δ 7.1–7.3 ppm).
    Discrepancies in LC-MS purity vs. NMR integration may indicate residual solvents or degradation; cross-validate with elemental analysis .

Q. How do researchers reconcile contradictory data on the compound’s biological activity across studies?

  • Methodological Answer :

  • Assay standardization : Use positive controls (e.g., known inhibitors) and normalize data to cell viability (MTT assay).
  • Meta-analysis : Compare IC50 values across studies, adjusting for differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .

Q. What experimental designs are optimal for evaluating in vivo vs. in vitro efficacy?

  • Methodological Answer :

  • In vitro : Dose-response curves (0.1–100 μM) in primary cells, measuring apoptosis (Annexin V/PI).
  • In vivo : Rodent models (e.g., xenograft) with pharmacokinetic profiling (plasma half-life, brain penetration). Adjust formulations (e.g., PEGylation) to enhance bioavailability .

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